Comparative Pharmacokinetic Profile: 13-Fold Higher Steady-State Exposure Versus Vorinostat
4-Anilino-4-oxobutanoic acid is the major circulating metabolite of vorinostat (suberoylanilide hydroxamic acid, SAHA), and it exhibits a significantly different pharmacokinetic profile. In human studies, the mean steady-state serum exposure (AUC) of 4-anilino-4-oxobutanoic acid was 13-fold higher than that of the parent drug, vorinostat [1]. This large difference in systemic exposure is critical for understanding the overall pharmacological and toxicological profile of vorinostat, making the metabolite an essential analyte in clinical monitoring.
| Evidence Dimension | Steady-state serum exposure (AUC) |
|---|---|
| Target Compound Data | 13-fold higher than vorinostat |
| Comparator Or Baseline | Vorinostat (suberoylanilide hydroxamic acid) |
| Quantified Difference | 13-fold |
| Conditions | Mean steady-state serum exposure in human subjects |
Why This Matters
This quantitative difference establishes 4-anilino-4-oxobutanoic acid as the predominant molecular entity in circulation following vorinostat administration, making its accurate quantification mandatory for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug safety.
- [1] INDICE.EU. Vorinostate - Informação Científica. https://www.indice.eu/pt/medicamentos/DCI/vorinostate/informacao-cientifica View Source
